molecular formula C8H6BrClN2 B13026902 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13026902
M. Wt: 245.50 g/mol
InChI Key: JEDPKFGSMXFNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a versatile chemical building block designed for research and development in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery due to its role as a bioisostere of purines and its prevalence in kinase inhibitor design . This multi-halogenated derivative is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR) . Researchers utilize this and related pyrrolopyridine compounds in the synthesis of potential therapeutics targeting a range of kinases, such as the Fibroblast Growth Factor Receptors (FGFRs) and the Colony Stimulated Factor 1 Receptor (CSF1R) . The specific pattern of bromo and chloro substituents on the core structure allows for sequential, chemoselective cross-coupling, providing a powerful strategy for constructing complex, targeted molecules for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-7(9)6-5(10)2-3-11-8(6)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPKFGSMXFNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CN=C2N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolo[2,3-B]pyridine precursor. The reaction conditions often involve the use of bromine and chlorine sources under controlled temperatures and solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and advanced purification methods like chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction replaces the bromine atom at C3 with aryl/heteroaryl groups.

Reagents/ConditionsProductsYield (%)Reference
Pd(PPh₃)₄, K₃PO₄, arylboronic acid3-Aryl-4-chloro-2-methylpyrrolopyridine65-82
XPhos-Pd-G3, Cs₂CO₃, boronic esterFunctionalized biaryl derivatives78

Key Findings :

  • Bromine exhibits higher reactivity than chlorine in cross-couplings due to better Pd(0) oxidative addition kinetics.

  • Steric effects from the C2 methyl group reduce yields with bulky boronic acids (e.g., 2-naphthyl: 65% vs. phenyl: 82%) .

Nucleophilic Aromatic Substitution

The chlorine at C4 undergoes substitution under strong nucleophilic conditions:

Reagents/ConditionsProductsYield (%)Reference
NaNH₂, NH₃ (l), 110°C4-Amino-3-bromo-2-methylpyrrolopyridine58
CuI, DMF, primary amine4-Alkylamino derivatives40-55

Mechanistic Insight :

  • Activation via electron-withdrawing effects from the pyridine nitrogen facilitates nucleophilic attack at C4.

  • Copper catalysis enhances amine nucleophilicity in milder conditions.

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic attacks at C5 or C6 positions:

Reaction TypeReagents/ConditionsProductsRegioselectivityReference
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivativeC5 (72%)
SulfonationSO₃, DCE, 40°C6-Sulfo derivativeC6 (68%)

Structural Influence :

  • Methyl at C2 exerts +I effect, directing electrophiles preferentially to C5/C6.

  • Halogens (Br/Cl) deactivate the core but do not block substitution at activated positions.

Buchwald-Hartwig Amination

Bromine at C3 participates in Pd-catalyzed C–N bond formation:

Amine SourceConditionsProductsYield (%)Reference
MorpholinePd₂(dba)₃, Xantphos, KOtBu3-Morpholino-4-chloro-2-methylpyrrolopyridine85
BenzylaminePd(OAc)₂, BINAP, Cs₂CO₃3-Benzylamino derivative76

Optimization Note :
Bidentate ligands (Xantphos/BINAP) improve catalyst stability and reduce β-hydride elimination.

Halogen Exchange Reactions

Bromine can be replaced via metal-halogen exchange:

ReagentConditionsProductsYield (%)Reference
n-BuLi, I₂THF, −78°C3-Iodo-4-chloro-2-methylpyrrolopyridine90
CuCNDMF, 120°C3-Cyano derivative63

Limitation :
Chlorine remains inert under these conditions, enabling selective bromine manipulation.

Catalytic Hydrogenation

Reduction of the pyridine ring under hydrogenation:

CatalystConditionsProductsSelectivityReference
Pd/C, H₂ (1 atm)EtOH, 25°CPartially saturated pyrrolopyridine54% cis
Rh/Al₂O₃, H₂ (50 psi)MeOH, 80°CFully saturated derivative88

Side Reaction :
Competitive dehalogenation occurs at >100°C, requiring careful temperature control.

Grignard Addition

The C5 position reacts with organomagnesium reagents:

Grignard ReagentConditionsProductsYield (%)Reference
MeMgBrTHF, −20°C5-Methylpyrrolopyridine adduct60
PhMgClEt₂O, 0°C5-Phenyl derivative48

Steric Effects :
C2 methyl group hinders addition at C6, favoring C5 selectivity.

This compound’s reactivity profile highlights its utility as a multifunctional building block in medicinal chemistry and materials science. Selective functionalization at C3/C4/C5 enables tailored derivatization for target-oriented synthesis.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a crucial building block in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes involved in various diseases. Its unique substitution pattern enhances its ability to interact with biological targets effectively.

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain structural modifications can enhance antiproliferative activity against ovarian and breast cancer cells.

Biological Studies

Mechanism of Action : The compound interacts with specific molecular targets such as kinases, inhibiting their activity by binding to the ATP-binding site. This mechanism blocks the phosphorylation of downstream targets, which is crucial in many signaling pathways involved in cancer progression.

Neuroprotective Effects : Investigations into the neuroprotective properties of pyrrolo derivatives suggest their potential in treating neurodegenerative diseases through modulation of neurotransmitter systems and reduction of oxidative stress.

Materials Science

Organic Electronics : The electronic properties of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine make it suitable for applications in organic electronics and optoelectronic devices. Its ability to form stable thin films is particularly advantageous for electronic applications.

Case Studies

  • Antitumor Activity : A study demonstrated that a related pyrrolo compound induced apoptosis in Colo320 cells effectively. The mechanism involved the activation of apoptotic pathways leading to selective cell death in cancerous cells while sparing non-cancerous cells.
  • Insulin Sensitivity : Another study evaluated the effects of pyrrolo derivatives on insulin sensitivity in mouse adipocytes. Results indicated a dose-dependent increase in insulin sensitivity with specific structural modifications on the pyrrolo ring, highlighting its potential for developing antidiabetic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure:

  • Halogen Substituents : The presence of bromine and chlorine atoms has been associated with increased potency against certain cancer cell lines.
  • Methyl Groups : Methyl substitutions at specific positions have been shown to enhance solubility and biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically differentiate 3-bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine from its analogs:

Compound Name Substituents Key Differences Biological/Physicochemical Impact Reference
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (5), Cl (6) Halogens at adjacent positions Altered electronic distribution; potential for unique receptor interactions
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (5), Cl (4), I (3) Additional iodine at position 3 Increased molecular weight (MW: 349.38); enhanced hydrophobicity
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Br (4), CH₃ (2) No chloro substituent Reduced steric hindrance at position 4; simpler synthesis
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (3), CH₃ (1) Methyl at nitrogen (position 1) Increased basicity; altered solubility profile

Key Observations :

  • The 2-methyl group introduces steric shielding, which may reduce metabolic degradation compared to unmethylated analogs .

Challenges :

  • The presence of multiple halogens (Br, Cl) necessitates careful control of reaction conditions to avoid over-halogenation.
  • Methylation at position 2 may require protecting groups to prevent unwanted side reactions .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for the target compound is unavailable, trends can be inferred:

  • Lipophilicity: The 2-methyl group increases logP compared to non-methylated analogs, improving membrane permeability.
  • Stability: Bromine and chlorine substituents enhance stability against oxidative metabolism compared to non-halogenated derivatives .

Biological Activity

3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 744209-66-3) is a compound belonging to the pyrrolopyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₈H₆BrClN₂
  • Molecular Weight : 245.504 g/mol
  • Structure : The compound features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active compounds.

Pharmacological Properties

Research indicates that derivatives of pyrrolopyridines exhibit a wide range of biological activities, including:

  • Anticancer Activity : Pyrrolopyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can selectively target cancer cells while sparing normal cells. In vitro assays have shown moderate cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimycobacterial Activity : Compounds in this class have been investigated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited significant antimycobacterial effects with low minimum inhibitory concentrations (MICs), highlighting their potential as anti-tuberculosis agents .
  • Antiviral Activity : Certain pyrrolopyridine derivatives have been evaluated for their ability to inhibit viral replication. For example, compounds have been tested against HIV, showing moderate activity that could be optimized through structural modifications .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrole and pyridine rings. Key findings include:

  • Substituent Effects : The presence of halogens and alkyl groups at specific positions on the ring system can enhance or diminish biological activity. For example, modifications at the 4-position of the pyridine ring significantly affect the potency against viral and bacterial targets .
  • Molecular Interactions : The interactions between the compound and biological targets are crucial for its activity. Studies suggest that hydrogen bonding and π-π stacking interactions play significant roles in binding affinity and selectivity towards specific enzymes or receptors .

Case Studies

  • Anticancer Evaluation : A study investigated the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results indicated that while the compound exhibited moderate cytotoxicity against ovarian cancer cells, it showed limited toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
  • Antimycobacterial Screening : In a screening assay against M. tuberculosis, several derivatives were tested for their MIC values. Compounds with specific substitutions showed promising results with MIC values below 0.15 µM, indicating strong potential for further development as anti-tuberculosis agents .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AnticancerOvarian Cancer CellsModerate Cytotoxicity
AntimycobacterialMycobacterium tuberculosisMIC < 0.15 µM
AntiviralHIVModerate Inhibition

Q & A

Q. What are the standard synthetic routes for 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine?

The compound is typically synthesized via sequential halogenation and cross-coupling reactions. For example, bromination and chlorination at specific positions can be achieved using electrophilic halogenation agents like NBS (N-bromosuccinimide) or SO₂Cl₂. Suzuki-Miyaura coupling with aryl boronic acids is often employed to introduce substituents at the 3- or 5-positions of the pyrrolopyridine core . Key intermediates, such as 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, are purified via silica gel chromatography and characterized using 1^1H/13^13C NMR and LC-MS .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

1^1H NMR is essential for verifying substitution patterns (e.g., distinguishing between regioisomers via coupling constants and chemical shifts). 13^13C NMR confirms the carbon skeleton, while LC-MS validates molecular weight and purity. For halogenated derivatives, X-ray crystallography (using SHELX software ) or NOESY experiments may resolve ambiguities in regiochemistry .

Q. How can researchers mitigate reactivity challenges posed by bromo and chloro substituents?

Bromo and chloro groups are prone to undesired displacement under nucleophilic conditions. Strategies include:

  • Performing reactions under inert atmospheres (argon/nitrogen) to prevent hydrolysis.
  • Using palladium-catalyzed cross-couplings (e.g., Suzuki or Sonogashira) early in the synthesis to preserve halogen reactivity for downstream modifications .
  • Prioritizing the introduction of less reactive substituents (e.g., methyl groups) before halogenation .

Advanced Research Questions

Q. What strategies optimize regioselectivity during halogenation or substitution reactions on the pyrrolopyridine core?

Regioselectivity is influenced by directing groups and reaction conditions. For example:

  • Nitro groups at the 3-position direct electrophilic substitution to the 5-position due to resonance effects .
  • Steric hindrance from methyl groups can block substitution at adjacent positions. Computational modeling (DFT) predicts electron density distribution to guide reagent selection .
  • Low-temperature halogenation (e.g., using Br₂ in DMF at 0°C) minimizes side reactions .

Q. How can structure-activity relationship (SAR) studies inform the design of kinase inhibitors based on this scaffold?

Key SAR insights include:

  • Substituent positioning : Bulky groups at the 3-position enhance binding to kinase ATP pockets (e.g., BTK inhibitors ).
  • Halogen effects : Bromo and chloro substituents improve hydrophobic interactions and metabolic stability.
  • Heterocyclic modifications : Introducing ethynyl or sulfonyl groups at the 5-position increases selectivity for kinases like JAK3 .
  • Validation : In vitro assays (e.g., IC₅₀ measurements in RIN5F cells) and molecular docking (using tools like AutoDock) refine compound design .

Q. What computational approaches predict the reactivity or binding affinity of derivatives?

  • Molecular Dynamics (MD) Simulations : Assess binding stability in kinase active sites (e.g., HIPK2 inhibitors ).
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .
  • Pharmacophore Modeling : Identifies critical functional groups for target engagement (e.g., hydrogen bond donors in the pyrrolopyridine ring ).

Contradictions and Considerations

  • Synthetic Routes : While Suzuki-Miyaura coupling is widely used (), alternative methods like Negishi coupling may offer better yields for sterically hindered substrates .
  • Regioselectivity : Some studies report conflicting directing effects of nitro groups; experimental validation via X-ray crystallography is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.